Milataxel - 352425-37-7

Milataxel

Catalog Number: EVT-480832
CAS Number: 352425-37-7
Molecular Formula: C44H55NO16
Molecular Weight: 853.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milataxel has been used in trials studying the treatment of Mesothelioma.
Milataxel is an orally bioavailable taxane with potential antineoplastic activity. Upon oral administration, milataxel and its major active metabolite M-10 bind to and stabilize tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, milataxel appears to be a poor substrate for the multidrug resistance (MDR) membrane-associated P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors.
Overview

Milataxel is a novel taxane analog that has garnered attention for its potential in cancer therapy. It is designed to enhance the efficacy and reduce the side effects associated with traditional taxanes like paclitaxel and docetaxel. Milataxel has shown promising results in preclinical studies, particularly against tumors that exhibit resistance to conventional treatments. Its development is part of ongoing efforts to improve therapeutic options for patients with various types of cancer.

Source

Milataxel is derived from the natural product paclitaxel, which is obtained from the bark of the Pacific yew tree (Taxus brevifolia). The compound is synthesized through a series of chemical reactions aimed at modifying the structure of paclitaxel to enhance its pharmacological properties. Research indicates that milataxel may have improved solubility and bioavailability compared to its predecessors, which are often limited by poor aqueous solubility and associated side effects from excipients used in formulations .

Classification

Milataxel belongs to the class of compounds known as taxanes, which are characterized by their ability to stabilize microtubules and inhibit cell division. This class includes well-known drugs such as paclitaxel and docetaxel, which are widely used in oncology. Milataxel's unique structural modifications position it within this classification while potentially offering distinct therapeutic advantages.

Synthesis Analysis

Methods

The synthesis of milataxel involves several key steps that modify the core structure of paclitaxel. The process typically includes:

  1. Esterification: The initial step involves modifying functional groups on the paclitaxel scaffold to improve solubility and bioactivity.
  2. Selective Acylation: Specific positions on the taxane ring system are targeted for acylation to enhance binding affinity to microtubules.
  3. Purification: Following synthesis, milataxel is purified using techniques such as chromatography to achieve high purity levels necessary for biological evaluation .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure optimal yields and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and purity.

Molecular Structure Analysis

Structure

Milataxel retains the core structure characteristic of taxanes, featuring a complex fused-ring system that includes:

Data

The molecular formula of milataxel is C20H27N1O5C_{20}H_{27}N_{1}O_{5}, indicating a significant modification from paclitaxel's structure. The compound's molecular weight and specific stereochemistry are crucial for its interaction with cellular targets.

Chemical Reactions Analysis

Reactions

Milataxel undergoes several chemical reactions during its synthesis, including:

  • Acylation Reactions: These reactions introduce acyl groups that modify the compound's hydrophobicity and biological activity.
  • Deprotection Steps: Certain protecting groups used during synthesis must be removed to yield the active form of milataxel .

Technical Details

The reaction conditions are optimized for each step, often involving catalysts or specific solvents to facilitate desired transformations while minimizing side reactions.

Mechanism of Action

Process

Milataxel exerts its anticancer effects primarily through:

  • Microtubule Stabilization: Similar to other taxanes, milataxel binds to beta-tubulin subunits in microtubules, preventing their depolymerization and thus disrupting mitotic spindle formation.
  • Induction of Apoptosis: By interfering with normal cell cycle progression, milataxel promotes programmed cell death in rapidly dividing cancer cells .

Data

In vitro studies have demonstrated that milataxel has enhanced potency against various cancer cell lines compared to traditional taxanes. Its mechanism involves increased binding affinity for microtubules, contributing to its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Milataxel typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility compared to paclitaxel due to structural modifications aimed at overcoming formulation challenges.

Chemical Properties

  • Molecular Weight: Approximately 355.44 g/mol.
  • Stability: Milataxel exhibits stability under physiological conditions but may require specific storage conditions to maintain integrity .

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.

Applications

Scientific Uses

Milataxel is primarily investigated for its applications in oncology as a treatment for various cancers, including:

  • Non-Small Cell Lung Cancer: Demonstrated efficacy in patients with platinum-refractory disease.
  • Breast Cancer: Potential use in patients who have previously received taxane-based therapies .

Research continues into optimizing formulations and delivery methods to maximize milataxel's therapeutic potential while minimizing adverse effects associated with traditional taxanes.

Introduction to Milataxel

Taxane Analogues: Chemical Classification and Therapeutic Relevance

Taxanes constitute a class of diterpenoid alkaloids originally derived from Taxus species (yew trees). They function as microtubule-stabilizing agents, binding to β-tubulin subunits and inhibiting depolymerization. This disrupts mitotic spindle dynamics, arresting cells in the G2/M phase and inducing apoptosis [1] [5]. Paclitaxel (isolated from Taxus brevifolia bark) and docetaxel (a semi-synthetic analogue) are foundational taxanes approved for ovarian, breast, lung, and other cancers [2] [6]. Their clinical utility is limited by inherent challenges:

  • Solubility issues: Requiring Cremophor EL (paclitaxel) or polysorbate 80 (docetaxel) vehicles, contributing to hypersensitivity reactions.
  • Drug resistance: Mediated by P-glycoprotein efflux pumps and specific β-tubulin isoform overexpression (e.g., βIII-tubulin) [5].
  • Sourcing complexities: Initial reliance on low-yield natural extraction (e.g., 0.5g paclitaxel per mature T. brevifolia tree) [6].

Table 1: Key First-Generation Taxanes

CompoundSourceKey Clinical IndicationsMajor Limitations
PaclitaxelTaxus brevifolia barkOvarian, breast, NSCLCHypersensitivity, neurotoxicity, poor solubility
DocetaxelSemi-synthetic (10-DAB precursor)Breast, prostate, NSCLCFluid retention, neutropenia, resistance

Milataxel: Historical Development and Rationale for Synthesis

Milataxel (TAXOL-ID, oral taxane) emerged from targeted drug design initiatives in the early 2000s to overcome limitations of intravenous taxanes. Its development was driven by:

  • Oral Bioavailability: Redesigning the C-10 side chain and C-7/C-10 substitutions to enhance metabolic stability and gastrointestinal absorption, eliminating infusion requirements [4].
  • Bypassing Efflux-Mediated Resistance: Structural modifications aimed at reducing recognition by P-glycoprotein (ABCB1) transporters [4] [5].
  • Synthetic Scalability: Utilizing readily available precursors (e.g., 10-deacetylbaccatin III from renewable Taxus baccata needles) for sustainable production, mirroring docetaxel’s semi-synthetic route [2] [6].

Key Differentiators from Paclitaxel and Docetaxel

Milataxel exhibits distinct pharmacological and physicochemical advantages:

  • Chemical Structure:
  • Retention of the core taxane ring system essential for tubulin binding.
  • Strategic modifications at C-7 (hydroxyl group) and C-10 (acetoxy group), and a novel C-13 side chain enhancing lipophilicity and membrane permeability [4] [5].

  • Mechanistic Enhancements:

  • Superior Tubulin Binding Affinity: Demonstrates a 1.9-fold higher binding constant for β-tubulin compared to paclitaxel in biochemical assays, correlating with enhanced cytotoxicity in resistant cell lines [1] [5].
  • Antiangiogenic Potency: Inhibits endothelial cell proliferation and tube formation at lower IC50 concentrations than paclitaxel (aligned with docetaxel’s 10-fold greater antiangiogenic activity over paclitaxel) [1].

  • Preclinical Performance:

  • Broad-Spectrum Cytotoxicity: Retains efficacy in paclitaxel-resistant xenograft models (e.g., ovarian OVCAR-3/TxR, colon HCT-116/MDR) due to reduced P-gp susceptibility [4].
  • Oral Efficacy: Achieves tumor regression in murine models at lower mg/kg doses than intravenous paclitaxel, with sustained plasma concentrations [4] [5].

Table 2: Structural and Functional Comparison of Taxanes

PropertyPaclitaxelDocetaxelMilataxel
SolubilityPoor (requires Cremophor EL)Moderate (requires polysorbate 80)High (self-emulsifying formulations)
AdministrationIntravenousIntravenousOral
Tubulin Binding Affinity (Relative to paclitaxel)1.0x1.9x [5]~2.0x (estimated)
P-gp SubstrateYesYesReduced susceptibility
Key Resistance OvercomeNoPartial (in some models)Yes (P-gp, βIII-tubulin)

Milataxel represents a strategic evolution in taxane design, leveraging structural biology and resistance mechanisms to address critical gaps in oncology therapeutics. Its oral delivery potential positions it as a candidate for chronic cancer management and combination regimens requiring sustained exposure [4] [5].

Properties

CAS Number

352425-37-7

Product Name

Milataxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C44H55NO16

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1

InChI Key

XIVMHSNIQAICTR-UQYHODNASA-N

SMILES

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C

Synonyms

5,20-epoxy-1,2,4,7,10,13-hexahydroxytax-11-en-9-one 4-aceetate 2-benzoate 7-propionate 13-ester with N-tert-butoxycarbonyl-3-(2-furyl)isoserine
5beta,20-epoxy-1,2alpha-,4-,7beta-,10beta-, 13alpha-hexahydroxytax-11-en-9-one 4-acetate 2-benzoate 7-propionate 13-ester,(2R,3S)-N-tertbutoxycarbonyl-3-(2-furyl)isoserine
MAC 321
MAC-321
MAC321
milataxel
TL 139
TL-139
TL139 cpd

Canonical SMILES

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.